molecular formula C15H12O2 B3049211 9H-Xanthen-9-one, 3,6-dimethyl- CAS No. 19814-69-8

9H-Xanthen-9-one, 3,6-dimethyl-

Cat. No. B3049211
CAS RN: 19814-69-8
M. Wt: 224.25 g/mol
InChI Key: MKURZBYJOSVUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9H-Xanthen-9-one, 3,6-dimethyl-” is a chemical compound that belongs to the class of xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .


Synthesis Analysis

Xanthones can be synthesized via various methods. The classical method involves the use of a mixture of polyphenol and different salicylic acids heated with acetic anhydride . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . More recent methods include the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions .


Molecular Structure Analysis

The molecular structure of “9H-Xanthen-9-one, 3,6-dimethyl-” is characterized by a dibenzo-γ-pyrone framework . This structure allows for a wide range of different substitutions at different positions, modulating several biological responses .


Chemical Reactions Analysis

The chemical reactions involving “9H-Xanthen-9-one, 3,6-dimethyl-” are diverse and depend on the specific conditions and reagents used. For instance, the introduction of iodine to the solution results in a color change to a purple solution .

Future Directions

The future directions for “9H-Xanthen-9-one, 3,6-dimethyl-” and other xanthones involve further investigations to fully disclose their mechanisms of action and to improve their potential clinical outcomes . The synthesis of new xanthones and the isolation of xanthone natural products have both received extensive effort .

properties

IUPAC Name

3,6-dimethylxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURZBYJOSVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481216
Record name 9H-Xanthen-9-one, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthen-9-one, 3,6-dimethyl-

CAS RN

19814-69-8
Record name 9H-Xanthen-9-one, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Xanthen-9-one, 3,6-dimethyl-
Reactant of Route 2
Reactant of Route 2
9H-Xanthen-9-one, 3,6-dimethyl-
Reactant of Route 3
Reactant of Route 3
9H-Xanthen-9-one, 3,6-dimethyl-
Reactant of Route 4
9H-Xanthen-9-one, 3,6-dimethyl-
Reactant of Route 5
Reactant of Route 5
9H-Xanthen-9-one, 3,6-dimethyl-
Reactant of Route 6
9H-Xanthen-9-one, 3,6-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.